3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide
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Overview
Description
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzo[d]oxazole ring substituted with a chlorine atom and a propanamide group linked to a methoxyphenethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Amidation: The final step involves the coupling of the chlorinated benzo[d]oxazole derivative with 4-methoxyphenethylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzo[d]oxazole ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(5-hydroxy-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide.
Reduction: Formation of 3-(5-chloro-2-hydroxybenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-oxobenzo[d]oxazole-3-carboxylic acid phenyl ester: Shares the benzo[d]oxazole core but differs in the substituents attached to the ring.
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-hydroxyphenethyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethyl moiety, in particular, may enhance its interaction with certain biological targets compared to similar compounds.
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-15-5-2-13(3-6-15)8-10-21-18(23)9-11-22-16-12-14(20)4-7-17(16)26-19(22)24/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMRUMHXAUCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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